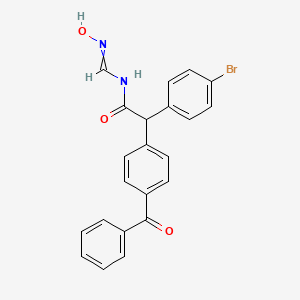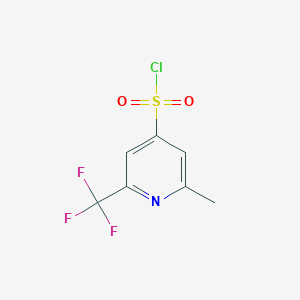
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride group attached to a pyridine ring. This compound is widely used as an intermediate in the synthesis of various dyes, drugs, and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the pyridine derivative.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorosulfonic Acid: Used for the sulfonylation reaction.
Amines and Alcohols: Used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a chiral derivatizing agent in the determination of the enantiomeric excess of alcohols and amines.
Biology: Serves as an important intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar in structure but differs in the position of the trifluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a sulfonyl chloride group.
Uniqueness
2-Methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the trifluoromethyl and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H5ClF3NO2S |
|---|---|
Poids moléculaire |
259.63 g/mol |
Nom IUPAC |
2-methyl-6-(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-5(15(8,13)14)3-6(12-4)7(9,10)11/h2-3H,1H3 |
Clé InChI |
DYOXEPYSRDERFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


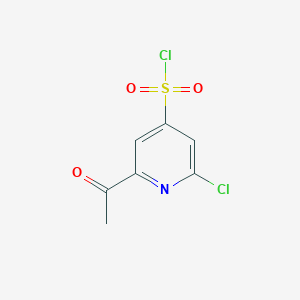
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B14849525.png)
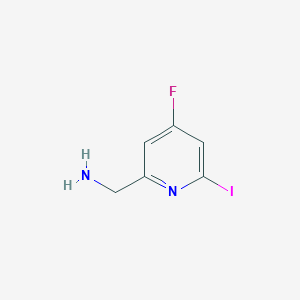
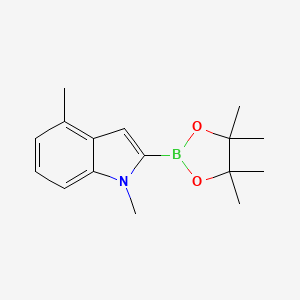
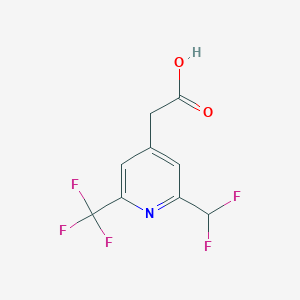
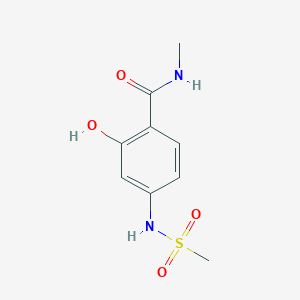
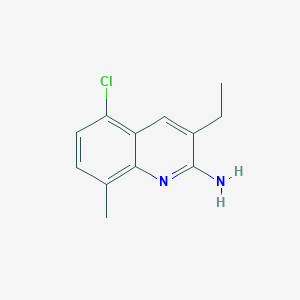
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
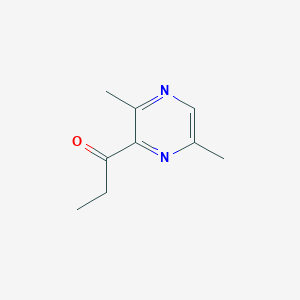
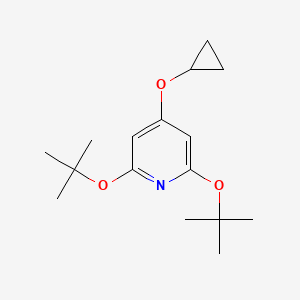
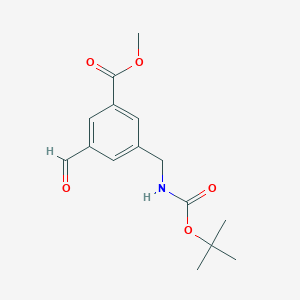
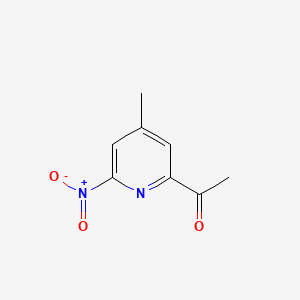
![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
